molecular formula C10H6N2 B074398 Isoquinoline-1-carbonitrile CAS No. 1198-30-7

Isoquinoline-1-carbonitrile

Cat. No. B074398
CAS RN: 1198-30-7
M. Wt: 154.17 g/mol
InChI Key: HJHXYSBRTVFEDD-UHFFFAOYSA-N
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Description

Isoquinoline-1-carbonitrile (IQCN) is a heterocyclic organic compound belonging to the family of isoquionlines. It is a colorless liquid with a pungent odor and has a molecular formula of C9H6N2. It is a highly reactive compound and is used in various industrial and scientific applications. IQCN is a versatile compound and has been used in a variety of laboratory experiments and applications. In

Scientific Research Applications

  • Synthesis of Lamellarin U and G Trimethyl Ether : Isoquinoline-1-carbonitriles serve as starting materials for the synthesis of various compounds, including lamellarin G trimethyl ether and lamellarin U. This method facilitates the introduction of acid-sensitive protecting groups, which are otherwise cleaved under harsh conditions in classical reactions (Liermann & Opatz, 2008).

  • Creation of Fused Heterocyclic Compounds : Derivatives of isoquinoline-1-carbonitrile have been used to synthesize various fused heterocyclic compounds, highlighting its versatility in chemical synthesis (El-Dean, Radwan, & Zaki, 2010).

  • Development of Insecticides : Isoquinoline derivatives have shown toxicological activity against Aphis gossypii, a common pest, suggesting potential applications in insecticide development (Bakhite et al., 2022).

  • Inhibition of Myosin Light Chain Kinase and Epidermal Growth Factor Receptor : Certain this compound derivatives have been evaluated as inhibitors of myosin light chain kinase (MLCK) and epidermal growth factor receptor kinase (EGFR), important targets in various biological processes and diseases (Rode et al., 2011).

  • Synthesis of Pyrimidothienotetrahydroisoquinolines : this compound has been used as a starting material for synthesizing thienotetrahydroisoquinolines and pyrimidothienotetrahydroisoquinolines, again demonstrating its utility in creating complex organic structures (El-Dean, Radwan, & Zaki, 2008).

  • Creation of Benzimidazoisoquinolines : The reaction of isoquinoline derivatives with various reagents has led to the synthesis of benzimidazoisoquinolines, useful in various chemical applications (Deady, Loria, & Rodemann, 1998).

  • Synthesis of 6-Aminoindoloisoquinoline Derivatives : this compound derivatives have been synthesized using a copper-catalyzed reaction, contributing to the development of novel organic compounds (Kobayashi et al., 2015).

  • Development of Antimalarial Compounds : Isoquinolines have been evaluated as inhibitors of the Plasmodium falciparum Protein Kinase A (PfPKA), indicating potential applications in antimalarial drug development (Buskes et al., 2016).

Safety and Hazards

Isoquinoline-1-carbonitrile is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Isoquinoline-1-carbonitrile is used as a starting reagent in the syntheses of imidazo [5,1-a]isoquinolines . It is also used as an intermediate in organic syntheses . This suggests that it could have potential applications in the development of new chemical compounds.

properties

IUPAC Name

isoquinoline-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H6N2/c11-7-10-9-4-2-1-3-8(9)5-6-12-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJHXYSBRTVFEDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20308378
Record name isoquinoline-1-carbonitrile
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Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

1198-30-7
Record name 1-Isoquinolinecarbonitrile
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Record name 1-Isoquinolinecarbonitrile
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Record name 1-Cyanoisoquinoline
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Record name isoquinoline-1-carbonitrile
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Record name 1-Isoquinolinecarbonitrile
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Record name 1-Isoquinolinecarbonitrile
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Synthesis routes and methods

Procedure details

To a stirred solution of isoquinoline 2-oxide (2-Im-9, 5.8 g) in 140 mL of acetonitrile, diethyl phosphoro-cyanidate (1.5 eq) was added under argon followed by slow addition of TEA (3.0 eq). The mixture was refluxed for 18 h and then extracted with DCM. The organic layer was concentrated and purified by silica column chromatography to give isoquinoline-1-carbonitrile (3-Im-9).
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the common synthetic approaches to Isoquinoline-1-carbonitrile derivatives?

A1: Several synthetic routes have been explored. One frequently used method is the Bischler-Napieralski reaction [], involving the ring closure of an amide derived from 3,4-dihydroisoquinoline. Another approach utilizes Vilsmeier reactions [, ] with starting materials like pyridine-2-carbonitriles to yield the desired this compound derivatives.

Q2: How do structural modifications on the this compound scaffold influence its reactivity?

A2: Introducing specific functional groups can significantly alter reactivity. For instance, the presence of a 2-chloro-3-formyl substituent on the this compound framework allows for diverse reactions with nucleophiles, enabling the synthesis of complex heterocyclic systems like pyrazoloisoquinolines and pyridazinopyrazoloisoquinolines [].

Q3: Are there any studies on the spectroscopic properties of this compound derivatives?

A3: Yes, researchers have extensively characterized this compound derivatives using various spectroscopic techniques. These include Infrared (IR) spectroscopy, proton and carbon Nuclear Magnetic Resonance (1H-NMR and 13C-NMR) spectroscopy, and UV-Vis spectroscopy [, ]. These studies help elucidate the structures and electronic properties of these compounds.

Q4: Have any crystal structures of this compound derivatives been reported?

A4: Yes, X-ray crystallography studies have been conducted on several derivatives, providing detailed insights into their three-dimensional structures and molecular packing arrangements [, ]. For example, the crystal structure of (+/-)-2-Benzoyl-8-ethyl-1,2-dihydro-isoquinoline-1-carbonitrile revealed a 1,3-diplanar conformation of the heterocyclic fragment [].

Q5: Has this compound been investigated for potential biological activity?

A5: While specific biological activity data for this compound itself is limited in the provided literature, some derivatives, particularly those incorporating pyrazoloisoquinoline and pyridazinopyrazoloisoquinoline moieties, have been evaluated for their in vitro antitumor activities []. This suggests potential applications in medicinal chemistry.

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